Dibutylazanium

Description

Contextualization within Organic and Supramolecular Chemistry

In the realm of organic chemistry , dibutylammonium salts are recognized for their role as catalysts and specialized reagents. For instance, dibutylammonium acetate (B1210297) is used as a phase-transfer catalyst, facilitating reactions between substances that are soluble in different, immiscible solvents. cymitquimica.com Salts like dibutylammonium sulfate (B86663) also serve as catalysts in various organic syntheses. ontosight.ai Furthermore, certain dibutylammonium-based compounds are classified as ionic liquids—salts that are liquid below 100°C—which are considered environmentally friendlier alternatives to traditional volatile organic solvents. mdpi.com

The field of supramolecular chemistry , which focuses on the non-covalent interactions between molecules, is where the dibutylammonium cation has shown particularly remarkable utility. wikipedia.org Its ability to form specific and directional hydrogen bonds is a key feature. This allows it to act as a "guest" molecule that can be recognized and bound by larger "host" molecules. This host-guest interaction is fundamental to the construction of complex, self-assembled architectures. frontiersin.orgnih.gov A notable example is the formation of pseudorotaxanes, where the linear dibutylammonium cation threads through a macrocyclic (ring-shaped) host molecule, held in place by weak, non-covalent forces like hydrogen bonds. frontiersin.orgnih.govresearchgate.net

Significance and Emerging Research Frontiers of Dibutylammonium

The unique properties of the dibutylammonium cation have positioned it at the forefront of several emerging research areas. One of the most significant is in the field of materials science, particularly in the development of perovskite solar cells. Dibutylammonium chloride (DBACl) is used as an additive in the preparation of these next-generation photovoltaic devices, contributing to improved performance and stability. greatcellsolarmaterials.com

In analytical chemistry, dibutylammonium acetate serves as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comfrontiersin.orgchemicalbook.com This application is crucial for the separation and analysis of complex biological molecules, such as nucleotides and bile acids. frontiersin.orgchemicalbook.com Recent studies have also explored its use in the purification of therapeutic oligonucleotides, which are short DNA or RNA molecules with therapeutic potential. acs.org

The ability of dibutylammonium to interact with complex anions has also led to its use in the synthesis of polyoxometalates (POMs), which are large, metal-oxide clusters with potential applications in catalysis and materials science. researchgate.net Research has demonstrated the formation of a decamolybdate salt with eight dibutylammonium cations, where hydrogen bonding plays a crucial role in stabilizing the crystal structure. researchgate.net

The following table summarizes some of the key research findings and applications of various dibutylammonium salts:

| Dibutylammonium Salt | Application Area | Specific Use | Citation |

| Dibutylammonium Acetate | Organic Synthesis | Phase-transfer catalyst | cymitquimica.com |

| Dibutylammonium Acetate | Analytical Chemistry | Ion-pairing reagent for HPLC and LC-MS | sigmaaldrich.comchemicalbook.com |

| Dibutylammonium Chloride | Materials Science | Additive for perovskite solar cells | greatcellsolarmaterials.com |

| Dibutylammonium Chloride | Supramolecular Chemistry | Guest molecule in pseudorotaxane formation | researchgate.net |

| Dibutylammonium Sulfate | Organic Synthesis | Catalyst | ontosight.ai |

| Dibutylammonium Cation | Supramolecular Chemistry | Guest in host-guest complexes with BODIPY macrocycles | frontiersin.orgnih.gov |

| Octakis(dibutylammonium) Decamolybdate | Inorganic Synthesis | Formation of polyoxometalate structures | researchgate.net |

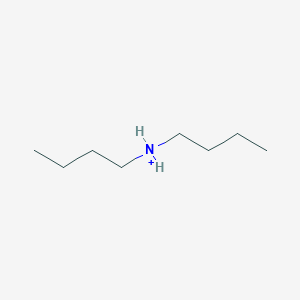

Structure

3D Structure

Properties

Molecular Formula |

C8H20N+ |

|---|---|

Molecular Weight |

130.25 g/mol |

IUPAC Name |

dibutylazanium |

InChI |

InChI=1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3/p+1 |

InChI Key |

JQVDAXLFBXTEQA-UHFFFAOYSA-O |

Canonical SMILES |

CCCC[NH2+]CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dibutylazanium Species

Classical Synthetic Routes to Dibutylazanium Salts

Traditional methods for the formation of this compound salts are rooted in fundamental organic reactions that leverage the nucleophilic and basic character of the dibutylamine (B89481) precursor.

The nitrogen atom in dibutylamine possesses a lone pair of electrons, making it an effective nucleophile capable of attacking electron-deficient centers. This reactivity is the basis for the synthesis of various this compound salts through nucleophilic substitution reactions. In these reactions, an electrophile with a suitable leaving group reacts with dibutylamine.

A primary example is the SN2 reaction with alkyl halides. libretexts.org When dibutylamine reacts with an alkyl halide (e.g., an alkyl bromide or iodide), the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide anion and forming a trialkylammonium salt. If the starting amine is dibutylamine itself (a secondary amine), this reaction yields a tertiary ammonium (B1175870) salt. Subsequent reactions can occur; as soon as a tertiary amine is formed, it can also act as a nucleophile, reacting with another molecule of alkyl halide to produce a quaternary ammonium salt, a type of this compound compound. libretexts.org

A simpler, fundamental reaction is the protonation of dibutylamine by a strong acid, such as hydrobromic acid (HBr) or an acid like tetrafluoroboric acid (HBF₄). atamanchemicals.com In this acid-base reaction, the amine's lone pair acts as a nucleophile to accept a proton, resulting in the formation of a this compound (or dibutylammonium) cation, with the acid's conjugate base as the counter-anion. fishersci.ie

Table 1: Examples of this compound Salt Formation via Nucleophilic Substitution

| Precursor 1 (Nucleophile) | Precursor 2 (Electrophile) | Product | Reaction Type |

|---|---|---|---|

| Dibutylamine | Hydrobromic Acid (HBr) | This compound bromide | Acid-Base |

| Dibutylamine | Tetrafluoroboric Acid (HBF₄) | This compound tetrafluoroborate (B81430) fishersci.ie | Acid-Base |

| Dibutylamine | Alkyl Halide (R-X) | Alkylthis compound halide | SN2 Alkylation |

Condensation and acylation reactions provide another classical route to derivatives that originate from a this compound-type intermediate. These reactions typically involve the reaction of dibutylamine with carbonyl compounds, particularly carboxylic acid derivatives like acyl chlorides and anhydrides. atamanchemicals.comsavemyexams.com

In an acylation reaction, the nucleophilic nitrogen of dibutylamine attacks the electrophilic carbonyl carbon of an acyl chloride. savemyexams.com This addition is followed by the elimination of a small molecule, typically hydrogen chloride (HCl), to form an N,N-dibutylamide. savemyexams.com For example, the reaction of dibutylamine with isopropenyl acetate (B1210297) results in the formation of N,N-Dibutylacetamide. sigmaaldrich.com While the final product is a neutral amide, the reaction proceeds through a positively charged tetrahedral intermediate that is a form of acylated this compound species.

The direct condensation of a carboxylic acid with an amine is generally difficult because the basic amine tends to deprotonate the acid, forming an unreactive carboxylate salt. libretexts.org However, the reaction can be driven to completion by heating the ammonium carboxylate salt above 100 °C to remove water, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to form a good leaving group that is subsequently displaced by the amine. libretexts.org Dibutylamine also serves as an organocatalyst in multicomponent condensation reactions to produce complex heterocyclic structures. sigmaaldrich.com

Table 2: Acylation and Condensation Reactions with Dibutylamine

| Dibutylamine Reacts With | Activating Agent/Condition | Product Type |

|---|---|---|

| Acyl Chloride | None (spontaneous) | N,N-Dibutylamide |

| Carboxylic Acid Anhydride | None (spontaneous) | N,N-Dibutylamide |

| Carboxylic Acid | High Temperature (>100°C) | N,N-Dibutylamide |

Contemporary Approaches for Derivatization

Modern synthetic efforts focus on creating this compound species with tailored properties, particularly for applications as functional materials like ionic liquids.

Ionic liquids (ILs) are salts with melting points below 100 °C, and those incorporating a this compound cation have been synthesized for various applications. mdpi.com The synthesis is often a multi-step process. A common method involves the quaternization of a tertiary amine precursor followed by anion exchange (metathesis). mdpi.com

For instance, a quaternary ammonium-based IL can be prepared by reacting a tertiary amine like diethyl-n-butylamine with an alkylating agent such as butyl bromide. This SN2 reaction produces a quaternary ammonium bromide salt (e.g., diethyldibutylammonium bromide). mdpi.com To create ILs with different properties, the bromide anion is then exchanged with another anion (e.g., methanesulfonate, bis(trifluoromethanesulfonyl)imide) through a metathesis reaction. This is often achieved by reacting the ammonium bromide salt with a sodium or potassium salt of the desired anion; the resulting sodium bromide precipitates and can be filtered off, leaving the desired ionic liquid. mdpi.com

Table 3: Synthetic Scheme for a this compound-Based Ionic Liquid

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1. Quaternization | Diethylamine + Butyl Bromide | Diethyldibutylammonium bromide | Formation of the quaternary ammonium cation |

A straightforward and contemporary approach involves the direct reaction of dibutylamine with a carboxylic acid to form a stable salt. This method is particularly useful for creating protic ionic liquids or crystalline materials where the carboxylate anion plays a key role in the final structure. The synthesis of this compound 2-amino-4-nitrobenzoate is a clear example of this strategy. researchgate.netiucr.org

In this synthesis, dibutylamine is simply mixed with 2-amino-4-nitrobenzoic acid. The acidic proton of the carboxylic acid group is transferred to the basic nitrogen of dibutylamine, resulting in the formation of the this compound cation and the 2-amino-4-nitrobenzoate anion. The resulting salt is stabilized by strong, charge-assisted hydrogen bonds between the ammonium (N-H) group of the cation and the carboxylate (COO⁻) group of the anion. iucr.org This interaction is a defining feature of the crystal structure, demonstrating how the carboxylate group assists in the formation and stabilization of the this compound salt. iucr.org This method is a green and atom-economical way to produce novel this compound-based materials. nih.gov

Crystallographic and Supramolecular Structural Elucidation of Dibutylazanium Compounds

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a cornerstone technique for the precise determination of the atomic and molecular structure of a crystal. uhu-ciqso.esyoutube.com In this method, a single crystal is subjected to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the positions of atoms, bond lengths, and bond angles can be determined with high accuracy. uhu-ciqso.esyoutube.com

Structural Characterization of Dibutylazanium Carboxylate Salts

The crystal structure of this compound 2-amino-4-nitrobenzoate has been elucidated, revealing an asymmetric unit that contains two independent pairs of this compound cations and 2-amino-4-nitrobenzoate anions. iucr.orgiucr.org This indicates that the crystallographically independent unit is composed of four distinct chemical entities.

Conformation Analysis of this compound Cations in Solid State

In the solid state, the this compound cations within the 2-amino-4-nitrobenzoate salt exhibit conformational diversity. iucr.orgiucr.orgresearchgate.net Three of the butyl chains adopt an all-trans, or (+)-antiperiplanar, conformation. iucr.orgresearchgate.net However, one of the butyl chains displays a notable "kink," resulting in a (+)-synclinal conformation. iucr.orgresearchgate.net This variation highlights the flexibility of the butyl chains and their ability to adopt different spatial arrangements to accommodate the demands of the crystal packing.

Anionic Conformational and Positional Studies in this compound Salts

The anions in this compound salts also exhibit specific conformational features. In the case of this compound 2-amino-4-nitrobenzoate, the carboxylate and nitro groups of the anion are twisted relative to the benzene (B151609) ring. iucr.orgiucr.org For one of the independent anions, the dihedral angles between the ring and the carboxylate and nitro groups are 12.73 (6)° and 4.30 (10)°, respectively. iucr.orgiucr.org In the second independent anion, these angles are 8.1 (4)° and 12.6 (3)°. iucr.orgiucr.org A distinguishing feature between the two independent anions is that the terminal groups are conrotatory, leading to dihedral angles of 17.02 (8)° and 19.0 (5)°, respectively. iucr.org Furthermore, each independent anion is characterized by an intramolecular amino-N—H⋯O(carboxylate) hydrogen bond. iucr.orgiucr.org

Intermolecular Interactions and Supramolecular Assembly

Characterization of Hydrogen Bonding Networks (N—H⋯O, C—H⋯O)

In the crystal structure of this compound 2-amino-4-nitrobenzoate, extensive hydrogen bonding is observed. The anions are linked into four-ion aggregates through charge-assisted amino-N—H⋯O(carboxylate) hydrogen bonds. iucr.org The crystal structure is further stabilized by additional C—H⋯O(nitro) interactions. iucr.org

Investigation of Pi-Interactions (e.g., C—H⋯π, N—O⋯π) in Supramolecular Architectures

In the case of this compound 2-amino-4-nitrobenzoate, detailed analysis has identified the presence of an intra-ion-pair methyl-C—H⋯π interaction. iucr.org This type of interaction, where a methyl group on the this compound cation interacts with the π-system of the aromatic ring of the anion, contributes to the stability of the primary ion pair. iucr.org

Furthermore, in related dialkylammonium salts of 2-amino-4-nitrobenzoic acid, nitro-N—O⋯π(arene) interactions have been observed. iucr.orgiucr.orgresearchgate.netnih.gov These interactions connect layers within the crystal lattice, demonstrating the significance of the nitro group's oxygen atoms as donors in forming contacts with the aromatic π-system. nih.gov The presence of C—H⋯π interactions is also noted in the packing of similar structures, where they contribute to the formation of layered architectures. researchgate.netresearchgate.net The importance of these weak interactions is underscored by their role in linking supramolecular chains into more complex layers. researchgate.net

The following table summarizes key π-interactions observed in this compound and related compounds:

| Interaction Type | Description | Role in Supramolecular Structure |

| C—H⋯π | Interaction between a C-H bond (from a methyl or methylene (B1212753) group) and an aromatic π-system. | Contributes to the connection of supramolecular chains into layers and the overall packing stability. researchgate.netresearchgate.net |

| N—O⋯π | Interaction between an oxygen atom of a nitro group and an aromatic π-system. | Connects supramolecular layers along a crystallographic axis. iucr.orgiucr.orgresearchgate.netnih.gov |

| Intra-ion-pair C—H⋯π | A methyl-C—H⋯π interaction occurring within a single cation-anion pair. | Enhances the stability of the primary ion pair unit. iucr.org |

Formation of Supramolecular Chains, Layers, and Aggregates

The interplay of various intermolecular forces, particularly hydrogen bonding, leads to the formation of extended supramolecular motifs such as chains, layers, and aggregates in this compound compounds.

In contrast, a related dimethylazanium (B1225679) salt of the same anion forms jagged supramolecular chains of anions linked by charge-assisted amine-N—H⋯O(carboxylate) hydrogen bonds. iucr.orgiucr.orgresearchgate.netnih.gov These chains are then connected into layers by ammonium-N—H⋯O(carboxylate) hydrogen bonds. iucr.orgiucr.orgresearchgate.netnih.gov The stacking of these layers is mediated by the aforementioned nitro-N—O⋯π(arene) and methyl-C—H⋯O(nitro) interactions. iucr.orgiucr.orgresearchgate.net This highlights how the nature of the alkyl substituent on the azanium cation can influence the resulting supramolecular architecture, shifting from layers in the dimethyl derivative to a three-dimensional network in the dibutyl compound. nih.gov

The primary supramolecular synthons and resulting architectures are outlined below:

| Compound | Primary Interactions | Resulting Supramolecular Architecture |

| This compound 2-amino-4-nitrobenzoate | Amino-N—H⋯O(carboxylate) hydrogen bonds; Ammonium-N—H⋯O(carboxylate) hydrogen bonds; C—H⋯O(nitro) interactions. | Four-ion aggregates leading to a three-dimensional network. iucr.orgiucr.orgresearchgate.netnih.gov |

| Dimethylazanium 2-amino-4-nitrobenzoate | Amine-N—H⋯O(carboxylate) hydrogen bonds; Ammonium-N—H⋯O(carboxylate) hydrogen bonds; Nitro-N—O⋯π(arene) interactions. | Jagged supramolecular chains connected into layers. iucr.orgiucr.orgresearchgate.netnih.gov |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

The analysis confirms the dominant role of hydrogen bonding in the crystal structure. iucr.org For the related dimethylazanium salt, O⋯H/H⋯O interactions account for nearly 50% of the entire Hirshfeld surface, underscoring the importance of these contacts. iucr.orgiucr.org

For this compound 2-amino-4-nitrobenzoate, the two-dimensional fingerprint plots derived from the Hirshfeld surface can be delineated to show the contributions of specific atom-pair contacts. The C⋯H/H⋯C contacts, which represent the C—H⋯π interactions, contribute 8.5% to the surface for one of the independent ion pairs. iucr.org This quantitative measure confirms the significance of these weaker interactions in the supramolecular assembly. iucr.org The fingerprint plots also highlight the presence of short interatomic contacts that are crucial for the stability of the crystal packing. iucr.org

The following table presents a summary of the percentage contributions of key intermolecular contacts to the Hirshfeld surface for a related dialkylammonium salt, illustrating the quantitative insights gained from this analysis.

| Intermolecular Contact | Contribution to Hirshfeld Surface | Significance |

| O⋯H/H⋯O | ~50% (in dimethylazanium salt) | Confirms the prevalence of N—H⋯O and C—H⋯O hydrogen bonding. iucr.orgiucr.org |

| C⋯H/H⋯C | 8.5% (in one ion pair of this compound salt) | Quantifies the contribution of C—H⋯π and other C-H involved contacts. iucr.org |

| C⋯O/O⋯C | 4.8% (in dimethylazanium salt) | Indicates influential N—O⋯π and C—H⋯O interactions. iucr.org |

This detailed analysis of the Hirshfeld surface and its corresponding fingerprint plots provides a comprehensive picture of the hierarchy and relative importance of the various intermolecular forces that govern the intricate supramolecular architecture of this compound compounds.

Computational and Theoretical Chemistry Studies of Dibutylazanium Systems

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to describing the electronic structure and related properties of molecules. rsc.org Such methods are essential for predicting molecular geometries, reaction energies, and spectroscopic characteristics. unesp.br

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of a molecule. researchgate.net Different colors on the map represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For the dibutylazanium cation ([ (CH₃CH₂CH₂CH₂)₂NH₂ ]⁺), an MEP map would be expected to show a strong positive potential (blue region) concentrated around the -NH₂⁺ group, particularly on the hydrogen atoms. This is the primary site for nucleophilic interaction. The butyl chains, being composed of carbon and hydrogen atoms, would exhibit a relatively neutral or slightly positive potential (green to light blue), reflecting their nonpolar, hydrocarbon nature. While specific MEP map studies for the isolated this compound cation are not prominent in the reviewed literature, the principles of MEP analysis provide a clear theoretical framework for understanding its electrostatic characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mnstate.eduicourse.club The energy and spatial distribution of these orbitals are key determinants of reaction pathways. mnstate.edu

In saturated cations like this compound, all valence electrons are involved in forming single bonds, resulting in occupied molecular orbitals of relatively low energy. brsnc.in The HOMO would likely be localized on the sigma (σ) bonds of the molecule. Conversely, the LUMO would be a high-energy antibonding orbital. Consequently, the HOMO-LUMO energy gap is expected to be large, indicating high kinetic stability and low reactivity, which is characteristic of saturated alkylammonium ions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometric properties of molecules, including their various stable conformations. nih.govrsc.orgarxiv.org DFT calculations have been instrumental in analyzing the conformational preferences of flexible molecules. rsc.org

For the this compound cation, its conformational flexibility is a key feature, arising from the rotation around the C-C and C-N single bonds of the two butyl chains. Crystallographic studies of this compound 2-amino-4-nitrobenzoate have provided experimental data on the cation's conformation in the solid state. These studies reveal that the butyl chains of the this compound cation can adopt different conformations. In one instance, three of the four independent butyl chains in the crystal structure have an all-trans (antiperiplanar) conformation, while one chain exhibits a distinct kink, resulting in a (+)-synclinal conformation.

The table below summarizes representative torsion angles that characterize these different conformations, illustrating the flexibility of the this compound cation.

| Torsion Angle | Value (°) | Conformation Type |

| C23-Chain | 173.0 (2) | All-trans [(+)-antiperiplanar] |

| C27-Chain | 176.0 (2) | All-trans [(+)-antiperiplanar] |

| Kinked Chain | Not specified | (+)-synclinal |

Table based on conformational data from crystallographic studies.

DFT calculations can complement such experimental findings by mapping the potential energy surface of the cation, identifying all possible low-energy conformers, and calculating the energy barriers between them. mdpi.com Such studies are crucial for understanding how the cation's shape influences its interactions in different chemical environments. rsc.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, particularly molecular dynamics, are used to study the time-dependent behavior of molecules, providing insights into dynamic processes like binding events and conformational changes. nih.gov3ds.com

The primary intermolecular force governing the interactions of the this compound cation is the ion-dipole interaction. libretexts.org This is an electrostatic attraction between the positive charge of the ion and the negative end of a polar molecule (a dipole). libretexts.orgresearchgate.net These forces are crucial in solutions of ionic compounds in polar solvents. libretexts.org

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com They are particularly useful for exploring the conformational flexibility and dynamic behavior of molecules like the this compound cation. nih.govresearchgate.net

Given the conformational flexibility observed in the crystal structure of its salts, MD simulations can provide a dynamic picture of how the this compound cation behaves. researchgate.net Such simulations could model the transitions between the all-trans and the kinked conformations of the butyl chains, revealing the timescales and energy barriers for these changes. Furthermore, MD simulations can shed light on the collective behavior of these cations in condensed phases. They can be used to study how these ions pack in a crystal lattice, their diffusion in a liquid, and their interactions at interfaces. acs.orgresearchgate.net By simulating the system under various conditions (e.g., different temperatures or in different solvents), one can gain a deeper understanding of the relationship between the cation's structural dynamics and its macroscopic properties. helsinki.finih.gov

Development and Validation of Theoretical Methodologies Relevant to Azanium Chemistry.

The study of azanium compounds, including this compound, through computational and theoretical chemistry offers profound insights into their structure, reactivity, and properties. The development and validation of theoretical methodologies are crucial for ensuring that in silico experiments accurately reflect real-world chemical behavior. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) approaches, each with its own balance of accuracy and computational cost.

Development of Theoretical Methodologies:

Methodologies for studying azanium systems are continuously evolving. Early theoretical treatments of the ammonium (B1175870) ion laid the groundwork for understanding more complex derivatives. Modern approaches often involve sophisticated quantum mechanical calculations.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and coupled-cluster (CC) theory, are derived directly from first principles without the use of empirical parameters. These methods can provide highly accurate predictions of molecular geometries, energies, and spectroscopic properties. For instance, calculations at the MP4(SDTQ)/cc-pVTZ//MP2/cc-pVTZ + ZPE level have been used to determine the relative stabilities of isomeric carbocations, a level of theory that could be applied to azanium systems to resolve subtle energetic differences between conformers or isomers.

Density Functional Theory (DFT) has emerged as a powerful and popular method due to its favorable balance of accuracy and computational efficiency. Functionals such as B3LYP and ωB97xd are commonly employed. For example, the ωB97xd functional combined with a 6-31+G(d,p) basis set has been successfully used to perform calculations on benzimidazolium salts, a class of compounds related to azanium salts. These calculations can elucidate frontier molecular orbitals (HOMO-LUMO), natural population analysis, and nonlinear optical properties.

Semi-empirical methods , which use parameters derived from experimental data, are faster but generally less accurate than ab initio and DFT methods. They can be useful for screening large numbers of molecules or for studying very large systems where higher-level calculations are computationally prohibitive.

A significant area of development is the accurate modeling of the non-covalent interactions that are critical in azanium salt crystal packing and solution behavior. These include hydrogen bonding and van der Waals forces. Methodologies like Hirshfeld surface analysis are employed to visualize and quantify these intermolecular interactions, as has been done for this compound 2-amino-4-nitrobenzoate.

Validation of Theoretical Methodologies:

The validation of these theoretical methods is a critical step to ensure their predictive power. This is typically achieved by comparing calculated results with experimental data.

Comparison with Spectroscopic Data: A primary method of validation is to compare calculated spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies, with experimental spectra. For example, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with high-level ab initio or DFT calculations, can predict NMR chemical shifts. The calculated ¹³C NMR chemical shifts of various carbocations using GIAO-CCSD(T) have shown good agreement with experimental values, suggesting this approach would be reliable for validating the structures of azanium ions. The agreement between calculated and experimental vibrational frequencies from IR and Raman spectroscopy also serves as a key validation point.

Comparison with Crystallographic Data: For solid-state systems, theoretical models are validated by comparing calculated geometric parameters (bond lengths, bond angles, dihedral angles) with those determined by X-ray crystallography. The ability of a theoretical method to reproduce the unit cell parameters and the supramolecular arrangement within a crystal, such as the hydrogen-bonding network, provides strong validation.

Thermodynamic Data Comparison: Calculated thermodynamic properties, such as reaction enthalpies and activation energies, can be compared with experimental values obtained from calorimetry or kinetic studies. For instance, the relative stabilities of different azanium salt conformers or the energy barriers for their interconversion can be calculated and, where possible, compared with experimental findings.

The following table provides a summary of common theoretical methodologies and their typical applications and validation approaches in the context of azanium chemistry.

| Theoretical Method | Typical Applications | Common Validation Approaches |

|---|---|---|

| Hartree-Fock (HF) | Initial geometry optimizations, wavefunction analysis | Comparison with experimental geometries and dipole moments. Often serves as a baseline for more advanced methods. |

| Møller-Plesset Perturbation Theory (MP2, MP4) | Calculation of electron correlation effects, accurate energy predictions, intermolecular interactions | Comparison with high-resolution spectroscopic data and experimental thermodynamic data. |

| Coupled-Cluster (CC) Theory (e.g., CCSD(T)) | High-accuracy "gold standard" energy and property calculations for smaller systems | Benchmarking other methods, comparison with precise experimental data where available. |

| Density Functional Theory (DFT) (e.g., B3LYP, ωB97xd) | Geometry optimization, vibrational frequency calculation, reaction mechanism studies, electronic properties (HOMO/LUMO) | Comparison with experimental IR, Raman, and NMR spectra, as well as X-ray crystallographic data. |

| Semi-empirical Methods (e.g., AM1, PM3) | Rapid screening of large molecules, initial conformational analysis | Qualitative comparison with experimental trends. Less reliable for quantitative accuracy. |

| GIAO (Gauge-Independent Atomic Orbital) | Prediction of NMR chemical shifts | Direct comparison with experimental ¹H and ¹³C NMR data. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in crystals | Comparison with crystal packing diagrams from X-ray diffraction to understand supramolecular synthons. |

The continuous development and rigorous validation of these computational tools are essential for advancing our understanding of the chemical and physical properties of this compound and other azanium systems, enabling the rational design of new materials and catalysts with tailored functionalities.

Catalytic Applications and Reaction Mechanisms Involving Dibutylazanium

Dibutylammonium as a Catalyst or Catalyst Support in Organic Transformations

Dibutylammonium salts, a subset of tetraalkylammonium salts, are effective as phase-transfer catalysts (PTCs). In phase-transfer catalysis, a reactant is transferred from one phase into another where the reaction occurs. This is particularly useful in reactions where the reactants are in immiscible phases, such as an aqueous and an organic phase. The dibutylammonium cation can form a lipophilic ion pair with an anionic reactant from the aqueous phase, transporting it into the organic phase to react with the organic substrate. This mechanism accelerates the reaction rate and can lead to higher yields under milder conditions. mdpi.comscienceinfo.comcore.ac.uk

The general mechanism for phase-transfer catalysis by a tetraalkylammonium salt, such as a dibutylammonium salt (Q⁺), in a nucleophilic substitution reaction is depicted below:

Aqueous Phase: Q⁺X⁻(org) + M⁺Y⁻(aq) ⇌ Q⁺Y⁻(org) + M⁺X⁻(aq) Organic Phase: Q⁺Y⁻(org) + R-X(org) → R-Y(org) + Q⁺X⁻(org)

While less common, dibutylammonium moieties can also be part of more complex catalytic structures, including being supported on polymers or other solid materials to create heterogeneous catalysts, although specific examples for dibutylammonium are not extensively documented.

Mechanistic Studies of Dibutylammonium-Mediated Reactions

The catalytic effect of dibutylammonium salts is rooted in their chemical properties and how they interact with reactants at a molecular level.

In the context of phase-transfer catalysis, the dibutylammonium cation itself is not directly nucleophilic or electrophilic. Instead, it facilitates the interaction between the nucleophile and the electrophile. The lipophilic nature of the dibutyl chains allows the cation to be soluble in the organic phase. It forms an ion pair with the nucleophilic anion (e.g., OH⁻, CN⁻, RCOO⁻), effectively shielding the anion's charge and reducing its solvation by water. This "naked" anion is more nucleophilic in the organic phase, leading to a faster reaction with the electrophilic organic substrate. mdpi.comresearchgate.net

The formation of this ion pair and its transfer across the phase boundary is the key step. The efficiency of this process is influenced by the lipophilicity of the cation; longer alkyl chains generally lead to better solubility in the organic phase and thus higher catalytic activity, though there is a trade-off with steric hindrance.

Dibutylammonium salts can catalyze various organic reactions, primarily through the phase-transfer catalysis mechanism.

Alkylation: This is a classic application of phase-transfer catalysis. Dibutylammonium salts can facilitate the alkylation of various nucleophiles, such as alcohols, phenols, and carbanions, by transferring the nucleophile into the organic phase to react with an alkyl halide. core.ac.uk

Acylation: While less documented specifically for dibutylammonium, tetraalkylammonium salts can be used in acylation reactions. For instance, tetrabutylammonium (B224687) acetate (B1210297) has been used to catalyze the trimerization of isocyanates, a type of acylation reaction. phasetransfercatalysis.com It is plausible that dibutylammonium salts could play a similar role in facilitating the transfer of carboxylate anions or other acylating agents.

Condensation Reactions: Certain condensation reactions, like the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, can be catalyzed by amines and their salts. researchgate.net Dibutylammonium acetate, for example, can act as a basic catalyst in such reactions. The acetate anion can deprotonate the active methylene compound, while the dibutylammonium cation can stabilize the resulting enolate. A patent describes the condensation of dibutylamine (B89481) with butanol to produce tributylamine in the presence of a ruthenium catalyst, showcasing the involvement of dibutylamines in condensation processes, although not as the primary catalyst. acs.org

The table below summarizes the potential catalytic applications of dibutylammonium salts in these key organic reactions.

| Reaction Type | Role of Dibutylammonium Salt | Plausible Mechanism |

| Alkylation | Phase-Transfer Catalyst | Transports nucleophilic anion to the organic phase. |

| Acylation | Catalyst/Phase-Transfer Catalyst | Facilitates the transfer of acylating agent or acts as a basic catalyst. |

| Condensation | Base Catalyst | The associated anion deprotonates a reactant to initiate the condensation. |

In the rubber industry, secondary amines and their derivatives are precursors to a class of vulcanization accelerators known as dithiocarbamates. welltchem.com Specifically, zinc dibutyl dithiocarbamate (B8719985) (ZDBC) is a well-known ultra-accelerator for the sulfur vulcanization of natural and synthetic rubbers. mdpi.com ZDBC is synthesized from dibutylamine and carbon disulfide.

During vulcanization, ZDBC is believed to form a complex with zinc oxide and sulfur. This complex then acts as a sulfurating agent, transferring sulfur atoms to the rubber polymer chains to form cross-links. The dibutylamino moiety influences the solubility and reactivity of the accelerator complex in the rubber matrix. The bulky butyl groups enhance its solubility in the non-polar rubber, leading to a more homogeneous distribution and efficient vulcanization. The basicity of the amine precursor also plays a role in the activity of the resulting accelerator. researchgate.net While dibutylammonium itself is not the direct accelerator, its precursor, dibutylamine, is crucial for forming this important class of vulcanization accelerators.

Dibutylammonium-Based Ionic Liquids in Catalytic Systems

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and catalysts in organic synthesis due to their negligible vapor pressure, thermal stability, and tunable properties. mdpi.com Dibutylammonium salts with various anions can function as protic ionic liquids (PILs).

Dibutylammonium-based ILs, such as dibutylammonium acetate, propanoate, and butanoate, have been synthesized and characterized. electrochem.org These ILs can act as both the solvent and the catalyst in a reaction. For example, acidic or basic PILs can catalyze acid- or base-catalyzed reactions, respectively. The catalytic activity stems from the acidic proton on the ammonium (B1175870) cation or the basic nature of the anion. researchgate.net

The use of dibutylammonium-based ILs offers several advantages in catalytic systems:

Dual role as solvent and catalyst: This simplifies the reaction setup and reduces the need for additional volatile organic solvents.

Tunable properties: The physical and chemical properties of the IL, such as acidity, basicity, and solubility, can be fine-tuned by changing the anion. researchgate.net

Catalyst recyclability: Due to their low volatility and immiscibility with many organic solvents, ILs can often be easily separated from the reaction products and reused. mdpi.com

The table below provides examples of dibutylammonium-based ionic liquids and their potential catalytic applications.

| Ionic Liquid | Cation | Anion | Potential Catalytic Application |

| Dibutylammonium Acetate | Dibutylammonium | Acetate | Base-catalyzed reactions (e.g., Knoevenagel condensation) |

| Dibutylammonium Triflate | Dibutylammonium | Trifluoromethanesulfonate | Acid-catalyzed reactions |

| Dibutylammonium Hydrogen Sulfate (B86663) | Dibutylammonium | Hydrogen Sulfate | Acid-catalyzed reactions (e.g., esterification) |

Advanced Research Applications of Dibutylazanium in Chemical Sciences

Development and Characterization of Dibutylazanium-Based Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at or near room temperature, and they are hailed as "designer solvents" due to their tunable physicochemical properties. mdpi.comresearchgate.netijbsac.org The this compound cation, often abbreviated as [DBA]+ or [H2N(n-Bu)2]+, is a key component in a class of protic ionic liquids (PILs), which are formed through a simple acid-base neutralization reaction. mdpi.comacs.org These PILs are gaining attention for their low production cost and unique properties like low flammability, high thermal stability, and negligible vapor pressure. researchgate.netmdpi.com

Design Principles for Tailoring Ionic Liquid Properties

The defining feature of ionic liquids is the ability to customize their properties by carefully selecting the cation and anion. mdpi.comchemijournal.com For this compound-based ILs, the primary design principle involves pairing the [DBA]+ cation with various anions to control the resulting liquid's characteristics. mdpi.com The structure and interactions between the ions govern the IL's bulk properties. nih.gov

Research has shown that the properties of this compound ILs are highly dependent on the choice of the counter-anion. For instance, a study on a series of [DBA]+ based PILs with different carboxylate anions (pentanoate, hexanoate, and heptanoate) revealed clear trends. mdpi.comresearchgate.net As the alkyl chain length of the anion increased, the density, viscosity, and refractive index of the ionic liquid also increased. mdpi.comresearchgate.net This is attributed to stronger van der Waals forces between the longer anion chains.

The thermophysical properties are critical for determining the potential applications of these ILs. mdpi.com Understanding how the molecular volume, thermal expansion coefficient, and thermal stability change with the anion allows for the rational design of ILs for specific tasks. mdpi.com

Table 1: Influence of Anion on Thermophysical Properties of this compound-Based Protic Ionic Liquids (PILs) at 298.15 K

| Ionic Liquid | Anion | Density (g·cm⁻³) | Dynamic Viscosity (mPa·s) |

| This compound Pentanoate ([DBA][C5]) | Pentanoate | 0.9137 | 138.33 |

| This compound Hexanoate ([DBA][C6]) | Hexanoate | 0.9056 | 194.59 |

| This compound Heptanoate ([DBA][C7]) | Heptanoate | 0.8988 | 263.48 |

Data sourced from a study on ammonium-based protic ionic liquids. Note that the original study data covers a range of temperatures; values here are for comparison at a single temperature. mdpi.comresearchgate.net

Evaluation of Ionic Liquids as Green Solvents and Reaction Media

A major driver for ionic liquid research is the pursuit of "green chemistry," which aims to create more sustainable chemical processes. ijbsac.orgchemijournal.com this compound-based ILs are explored as environmentally friendlier alternatives to conventional volatile organic compounds (VOCs). ijbsac.org Their key advantage is a near-zero vapor pressure, which significantly reduces air pollution from solvent evaporation. chemijournal.comsemanticscholar.org

These ILs are considered designable solvents, meaning their properties can be adjusted to suit specific reactions, potentially increasing efficiency and reducing waste. semanticscholar.org Their ability to dissolve a wide range of organic and inorganic materials makes them versatile reaction media. researchgate.net Furthermore, their high thermal stability allows for reactions to be conducted at higher temperatures, which can accelerate reaction rates. researchgate.net The potential for recyclability is another cornerstone of their "green" credentials, although this is an area of active research. semanticscholar.org

Applications in Functional Material Design and Synthesis

The unique properties of this compound-based ionic liquids make them valuable in the synthesis of functional materials, particularly nanomaterials. nih.gov The use of ILs as both the solvent and a template or structure-directing agent is a field known as ionothermal synthesis. rsc.org This approach leverages the distinct solvent environment of the IL to guide the formation of crystalline solids with specific structures and properties. rsc.org

The IL's cations and anions can interact with material precursors at the molecular level, influencing the nucleation and growth of crystals. rsc.orgelectrochem.org This can lead to the formation of novel materials that are inaccessible through traditional synthesis routes. The structure of the this compound cation itself can influence the organization of reactants, directing the assembly of complex architectures like metal-organic frameworks or porous materials. electrochem.org While specific examples directly citing this compound in ionothermal synthesis are emerging, the principles established with similar ammonium-based ILs highlight the potential.

Exploration of this compound Derivatives and Their Functionality

Beyond ionic liquids, the this compound cation is a key component in other functional compounds, serving as a counterion or a precursor in complex chemical transformations.

Research into this compound in Dithiocarbamate (B8719985) Compounds

Dithiocarbamates are a class of compounds known for their ability to chelate metals and for their applications in agriculture and industry. asianpubs.orgresearchgate.net They are formed from the reaction of a secondary amine, like dibutylamine (B89481), with carbon disulfide. asianpubs.orgnih.gov In some syntheses, a this compound salt of dibutyldithiocarbamate is formed. chemicalbook.com

For example, the reaction of dibutylamine with carbon disulfide can lead to the formation of this compound dibutyldithiocarbamate. This compound can then be used as a precursor to create other dithiocarbamate salts, such as zinc dibutyldithiocarbamate, which is used as a vulcanization accelerator in the rubber industry. chemicalbook.com The this compound cation in these compounds plays a role in the solubility and reactivity of the dithiocarbamate anion.

Table 2: Synthesis and Application of Dibutyldithiocarbamate Derivatives

| Precursor Compound/Reactant | Product Compound | Application of Product |

| Dibutylamine, Carbon Disulfide | Sodium Dibutyldithiocarbamate | Intermediate for fungicides and industrial chemicals |

| This compound dibutyldithiocarbamate, Zinc chloride | Zinc dibutyldithiocarbamate | Rubber vulcanization accelerator, antifungal agent |

This table is a composite based on general dithiocarbamate synthesis pathways. asianpubs.orgchemicalbook.com

Utilization as Precursors for Complex Organic Syntheses, such as Indole (B1671886) Derivatives

The indole ring system is a fundamental structure in many pharmaceuticals and biologically active molecules. wikipedia.orgnih.gov Consequently, the development of efficient methods for indole synthesis is a major focus in organic chemistry. beilstein-journals.orgnih.gov While this compound itself is not a direct precursor in the most common named indole syntheses like the Fischer or Leimgruber-Batcho methods, related ammonium (B1175870) salts play crucial roles. wikipedia.org

In palladium-catalyzed indole syntheses, for instance, quaternary ammonium salts like tetrabutylammonium (B224687) chloride (which shares the butyl chain feature with this compound) are often used as phase-transfer catalysts or additives. ub.edu These salts can improve the solubility and reactivity of the reactants, leading to higher yields and better reproducibility. ub.edu The role of the cation is to facilitate the interaction between reactants in different phases (e.g., an organic solvent and an aqueous base). While research may not always specify this compound, the principles of using alkylammonium salts as additives in these complex syntheses are well-established, suggesting a potential area for its application.

Integration into Polymer and Elastomer Chemistry Research

This compound, the protonated form of dibutylamine (DBA), has been a subject of investigation in polymer and elastomer science due to its role as a catalyst and curing accelerator. Its chemical nature allows it to influence polymerization reactions and the final properties of macromolecular materials. Research in this area has explored its function in the synthesis of high-performance thermoplastics and in the vulcanization of elastomers.

In the field of engineering thermoplastics, dibutylamine is utilized as a catalyst in the production of polyphenylene ethers (PPE), materials known for their high thermal stability and robust mechanical properties. multichemindia.comalkylamines.com The catalytic activity of the amine facilitates the polymerization process required to create these high-performance polymers.

Perhaps its most well-documented application is in elastomer chemistry, specifically as an accelerator in the vulcanization of rubber. elastostar.comglobaloring.comgbgummi.com Vulcanization is a critical chemical process that creates cross-links between polymer chains in raw rubber, converting the soft, sticky material into a durable, elastic product with improved tensile strength and resistance to degradation. globaloring.comgbgummi.commonroeengineering.comias.ac.in The addition of accelerators like dibutylamine is crucial for controlling the kinetics of the curing reaction. By speeding up the formation of cross-links, it helps to ensure a more efficient process. The final physical properties of the vulcanized elastomer—such as hardness, modulus, and elongation at break—are intrinsically linked to the number and nature of these cross-links, known as the cross-link density. researchgate.netpentasil.eu Increasing the cross-link density generally leads to higher hardness and modulus, while properties like tensile strength often exhibit a maximum at an optimal density. researchgate.netpentasil.eu

Further research has delved into the use of dibutylamine as a pre-catalyst in the synthesis of advanced polymers like poly(urethane imide)s. rsc.orgrsc.org These materials are valued for their enhanced thermal stability and flame-retardant properties. rsc.org In one study investigating the reaction of aromatic isocyanates with anhydrides, dibutylamine was assessed as a secondary amine pre-catalyst. The research found that while dibutylamine did accelerate the reaction, other amines, such as N-methylaniline, proved to be more effective pre-catalysts in combination with a tertiary amine co-catalyst under the studied conditions. rsc.orgrsc.org

Table 1: Research Findings on this compound in Polymer & Elastomer Chemistry

| Research Area | Polymer/Elastomer System | Role of this compound/Dibutylamine | Observed Research Findings | Citations |

| Thermoplastic Synthesis | Polyphenylene Ethers (PPE) | Catalyst | Serves as a catalyst in the manufacturing process of these high-performance engineering thermoplastics. | multichemindia.comalkylamines.com |

| Elastomer Curing | Natural and Synthetic Rubbers | Vulcanization Accelerator | Influences the rate of cross-link formation, which determines the final mechanical properties of the vulcanizate. | globaloring.comresearchgate.netpentasil.eu |

| Advanced Polymer Synthesis | Poly(urethane imide)s | Pre-catalyst | Found to accelerate the formation of imide rings from isocyanates and anhydrides. | rsc.orgrsc.org |

| Catalyst System Comparison | Poly(urethane imide)s | Comparative Pre-catalyst | In a comparative study, N-methylaniline was found to be a more efficient pre-catalyst than dibutylamine for the specific reaction. | rsc.orgrsc.org |

Investigations into Surfactant and Emulsifier Science

The amphiphilic nature of the this compound cation, which possesses a hydrophilic amine head and lipophilic butyl chains, has prompted investigations into its utility in surfactant and emulsifier science. Surfactants (surface-active agents) and emulsifiers are molecules that lower the interfacial tension between two immiscible liquids, such as oil and water, allowing them to mix and form a stable dispersion known as an emulsion. wikipedia.orgkruss-scientific.commpg.de

Research and patent literature indicate that dibutylamine has been explored as an emulsifying or stabilizing agent in various formulations. multichemindia.comgoogle.com In the context of personal care products, it has been identified as a potential conditioning and thickening agent in lotions and creams, applications where stabilizing oil-in-water emulsions is fundamental to product texture and performance. multichemindia.com Similarly, it has been mentioned as a stabilizer in certain emulsified food products like sauces and dressings to maintain their consistency. multichemindia.com

The ability of a surfactant to form aggregates called micelles above a certain concentration—the critical micelle concentration (CMC)—is a key characteristic of its efficiency, particularly for cleaning applications. wikipedia.orgkruss-scientific.commdpi.com While specific CMC data for this compound is not prominently featured in available research, its functional role as an emulsion stabilizer has been cited in industrial contexts. For instance, a patent describes a method for emulsifying acidic waste oil where dibutylamine is listed among the potential emulsifying agents. justia.com This suggests its function in creating stable dispersions under specific industrial conditions. These applications highlight the compound's role in applied surface chemistry, where it can modify the interactions at phase boundaries to create stable mixtures.

Table 2: Investigational Applications of this compound as an Emulsifier

| Application Area | Product Type | Investigated Role of this compound/Dibutylamine | Purpose of Application | Citations |

| Personal Care | Lotions, Creams, Hair Care | Conditioning Agent, Thickener | To improve the texture, feel, and stability of cosmetic emulsions. | multichemindia.com |

| Food Products | Sauces, Dressings | Emulsion Stabilizer | To help maintain the desired texture and consistency of the mixed food product. | multichemindia.com |

| Industrial Processes | Waste Oil Treatment | Emulsifier | To facilitate the emulsification of acidic waste oil as part of a treatment process. | justia.com |

| Polymer Synthesis | Terpolymer Synthesis | Emulsifying Agent | Noted for its potential emulsifying action and contribution to emulsion stability during polymerization. | google.com |

Analytical Methodologies for Dibutylazanium and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in probing the molecular structure and functional groups present in Dibutylazanium compounds. These techniques rely on the interaction of electromagnetic radiation with the sample to generate a unique spectral fingerprint.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgdb-thueringen.de The resulting IR spectrum plots absorbance or transmittance against wavenumber and reveals characteristic peaks corresponding to specific bond vibrations. libretexts.orgdb-thueringen.de For derivatives of this compound, such as pyrano[2,3-d]pyrimidine derivatives synthesized using dibutylamine (B89481) as a catalyst, IR spectroscopy provides key information about their molecular framework. tandfonline.com For instance, the presence of N-H, C-H, C=O, and C=C bonds can be confirmed by their characteristic absorption bands. tandfonline.com In the analysis of these derivatives, typical spectral bands observed include those for NH2 (amine), NH (amide), C-H (aliphatic), C≡N (nitrile), and C=O (carbonyl) groups, each appearing at distinct wavenumbers. tandfonline.com

Table 1: Representative IR Spectral Data for this compound Derivatives

| Derivative | Key Functional Group Vibrations (cm⁻¹) |

|---|---|

| 7-Amino-5-(4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile | 3411 (NH₂), 3209, 3163 (NH), 2989 (C-H), 2206 (C≡N), 1732 (C=O) tandfonline.com |

| 7-Amino-5-(4-methoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d] pyrimidine-6-carbonitrile | 3317 (NH₂), 3282, 3145 (NH), 3063 (C-H), 2215 (C≡N), 1743 (C=O) tandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules in solution. arxiv.orgnih.gov It provides information on the connectivity and chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). The process of assigning specific signals in the NMR spectrum to individual atoms in the molecule is a critical step in confirming its structure. mestrelab.com For complex molecules like proteins, advanced NMR techniques and computational methods are often required to achieve complete resonance assignments and determine the three-dimensional structure. arxiv.orgrcsb.orgmdpi.com

In the context of this compound derivatives, ¹H and ¹³C NMR spectra are used to confirm the proposed structures. For example, in pyrano[2,3-d]pyrimidine derivatives, the chemical shifts (δ) and coupling constants of the protons on the aromatic rings, the pyran ring, and the amine and amide groups provide definitive evidence for the final structure. tandfonline.com Similarly, ¹³C NMR spectra show characteristic signals for the carbonyl, cyano, and various aromatic and aliphatic carbons, further corroborating the structural assignment. tandfonline.com

Table 2: Illustrative ¹H and ¹³C NMR Data for a this compound Derivative Derivative: 7-Amino-5-(4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile tandfonline.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Assignment |

|---|---|---|

| ¹H | 13.01 | s, 1H, NH |

| ¹H | 8.93 | s, 1H, NH |

| ¹H | 7.94 | d, J = 7.1 Hz, 2H, Ar-H |

| ¹H | 7.47 | d, J = 7.1 Hz, 2H, Ar-H |

| ¹H | 6.79 | s, 2H, NH₂ |

| ¹H | 4.96 | s, 1H, CH |

| ¹³C | 176.47 | C=O |

| ¹³C | 170.60 | CNH₂ |

| ¹³C | 153.93 | CONH |

| ¹³C | 151.36 | C=O |

| ¹³C | 150.32 | C-14 (Ar) |

| ¹³C | 147.44 | C-11 (Ar) |

| ¹³C | 128.99 | C-12 (Ar) |

| ¹³C | 123.19 | C-13 (Ar) |

| ¹³C | 120.41 | C≡N |

| ¹³C | 104.46 | C-5 |

| ¹³C | 75.53 | C-9 |

Mass Spectrometry (MS) Techniques, including LC-ESI-ID-MS/MS for Compound Identification and Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of a compound. rsc.org When coupled with liquid chromatography (LC), particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), it becomes a powerful tool for the identification and quantification of compounds in complex mixtures. analytice.comnih.govnih.gov This technique, often referred to as LC-ESI-ID-MS/MS (Isotope Dilution Mass Spectrometry), offers excellent sensitivity and specificity. nih.govsigmaaldrich.com

For the analysis of this compound derivatives, such as those formed from the reaction of isocyanates with dibutylamine, LC-MS is employed to identify and quantify these derivatives. researchgate.net The mass spectra of these derivatives often show the protonated molecular ion [M+H]⁺, which confirms the molecular weight of the compound. tandfonline.com For instance, the mass spectrum of 7-Amino-5-(4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile shows a peak at m/z 328.2, corresponding to its protonated molecule. tandfonline.com

Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Ion Pair Reversed Phase Liquid Chromatography for Compound Isolation

Ion pair reversed-phase liquid chromatography (IP-RPLC) is a widely used technique for the separation of ionic and highly polar compounds, such as oligonucleotides. lcms.czchromatographyonline.comnih.gov In this method, an ion-pairing agent, such as Dibutylammonium acetate (B1210297), is added to the mobile phase. sigmaaldrich.comlcms.cz This agent forms a neutral ion pair with the charged analyte, which can then be retained and separated by the non-polar stationary phase. chromatographyonline.com The choice of the ion-pairing reagent and its concentration, as well as the composition of the mobile phase, are critical factors that influence the chromatographic resolution. lcms.cznih.gov

Dibutylammonium acetate has been successfully used as an ion-pairing agent in the mobile phase for the separation and quantification of various analytes, including intracellular nucleotides, using IP-RPLC coupled with mass spectrometry. sigmaaldrich.com This approach is particularly advantageous for separating complex mixtures and can be optimized by adjusting the type of ion-pairing reagent and counter anion to achieve the desired separation. nih.gov

X-ray Diffraction (XRD) for Material Phase Analysis

X-ray diffraction (XRD) is a non-destructive analytical technique primarily used for the phase identification of crystalline materials. malvernpanalytical.comforcetechnology.com It can provide information on the crystal structure, chemical composition, and physical properties of a substance. malvernpanalytical.comrms-foundation.ch Each crystalline solid has a unique X-ray diffraction pattern, which acts as a "fingerprint" for its identification. malvernpanalytical.comkit.edu

Environmental Fate and Transport Studies of Dibutylazanium

Environmental Transport Mechanisms

The movement of a chemical through the environment is governed by its transport mechanisms.

The tendency of a chemical to bind to soil particles or sediment (adsorption) and subsequently be released (desorption) significantly affects its mobility.

Soil and Sediment Interaction : The octanol-water partition coefficient (Kow) is often used as an indicator of a substance's potential to adsorb to organic matter in soil. Dibutylamine (B89481) has a reported log Kow of 2.83, suggesting a moderate potential for adsorption. guidechem.com The adsorption/desorption characteristics of bis(diethylamino)methylidene-dibutylazanium;chloride are noted as important data points in its ECHA registration. europa.eu For comparison, the insecticide dimethoate (B1670662) has a low soil sorption capacity (Koc=20), which varies with soil type and organic matter content. nih.gov

Leaching is the process by which a chemical moves through the soil profile with water, potentially contaminating groundwater.

Mobility in Soil : The potential for a compound to leach is related to its water solubility and its adsorption characteristics. Compounds with high water solubility and low adsorption are more likely to leach. Dibutylamine is soluble in water. guidechem.com Studies on other environmental contaminants, such as certain pharmaceuticals and endocrine disruptors, have shown that leaching is possible, especially in soils with low organic matter and clay content. nih.gov For instance, carbamazepine (B1668303) has been shown to be persistent and mobile in soil, suggesting a potential to contaminate groundwater. nih.gov The potential for groundwater contamination by dibutylamine has been a subject of investigation. guidechem.com

Once in an aquatic system, a chemical's behavior is influenced by factors such as its solubility, density, and potential for volatilization.

Aquatic Fate : Dibutylamine is described as a liquid that is denser than water and can spread along the ground and collect in low or confined areas. guidechem.com Its solubility in water suggests it can become distributed within the water column. guidechem.com The Henry's Law constant, which indicates the tendency of a substance to volatilize from water, is an important parameter in assessing its aquatic fate. For dimethoate, a low Henry's Law constant suggests that volatilization is not a major route of dissipation from water. nih.gov The ECHA registration for bis(diethylamino)methylidene-dibutylazanium;chloride includes the Henry's Law constant and distribution modeling as part of its environmental assessment. europa.eu

Q & A

Basic Research Question: What are the standard protocols for synthesizing and characterizing Dibutylazanium in laboratory settings?

Methodological Answer:

Synthesis of this compound typically involves nucleophilic substitution reactions between butyl halides and azanium precursors under controlled pH and temperature. Characterization requires a combination of NMR spectroscopy (to confirm the quaternary ammonium structure) and mass spectrometry (to verify molecular weight). For purity assessment, use HPLC with a polar stationary phase, and ensure elemental analysis aligns with theoretical values (C, H, N content). Experimental details must include solvent selection, reaction time, and purification steps (e.g., recrystallization or column chromatography) to ensure reproducibility .

Advanced Research Question: How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

Methodological Answer:

Discrepancies between NMR (dynamic solution-state data) and X-ray (static solid-state data) often arise from conformational flexibility or crystal packing effects. To resolve this:

- Perform variable-temperature NMR to assess rotational barriers of butyl groups.

- Use DFT computational modeling to compare optimized geometries with crystallographic data.

- Validate findings by synthesizing rigid analogs or co-crystals to restrict molecular motion. Cross-referencing with IR spectroscopy (to detect hydrogen bonding) can further clarify structural variations .

Basic Research Question: What are the key considerations for designing stability studies of this compound under varying environmental conditions?

Methodological Answer:

Stability studies should assess:

- Thermal degradation : Use TGA/DSC to determine decomposition temperatures.

- Hydrolytic stability : Conduct accelerated aging in buffers (pH 1–13) at 40–60°C, monitoring via HPLC.

- Photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and track degradation products.

Documentation must include kinetic parameters (e.g., Arrhenius plots) and degradation pathways inferred from LC-MS/MS .

Advanced Research Question: How can researchers address contradictory results in this compound’s biological activity across different assay models?

Methodological Answer:

Contradictory bioactivity data may stem from assay-specific variables (e.g., cell line permeability, solvent interference). Mitigation strategies:

- Standardize assay conditions (e.g., DMSO concentration ≤0.1%).

- Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

- Perform meta-analysis of existing data to identify confounding factors (e.g., ionic strength, serum proteins). Replicate studies in orthogonal models (e.g., zebrafish vs. murine) to confirm mechanism .

Basic Research Question: What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

For trace quantification:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Employ deuterated internal standards (e.g., D8-Dibutylazanium) to correct for matrix effects.

- Validation : Follow ICH M10 guidelines for linearity (R<sup>2</sup> >0.99), LOQ (≤1 ng/mL), and recovery rates (85–115%).

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance cartridges improves selectivity .

Advanced Research Question: How do electronic and steric effects influence the reactivity of this compound in catalytic systems?

Methodological Answer:

Systematic analysis requires:

- Hammett studies : Correlate substituent effects (σ<sup>+</sup>) on reaction rates using para-substituted analogs.

- Steric maps : Calculate Tolman cone angles or percent buried volume (%Vbur) from crystallographic data.

- Computational modeling : DFT calculations (e.g., NBO analysis) to quantify charge distribution and orbital interactions. Compare with kinetic isotope effects (KIE) to distinguish mechanisms .

Basic Research Question: What are the best practices for ensuring reproducibility in this compound-based synthetic procedures?

Methodological Answer:

- Detailed documentation : Report exact stoichiometry, solvent batch numbers, and equipment calibration data.

- Control experiments : Include negative controls (e.g., omitting catalysts) and replicate reactions (n ≥ 3).

- Open data : Share raw spectral files and crystallographic CIFs in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Question: How can researchers reconcile conflicting ecotoxicological data for this compound in aquatic vs. terrestrial models?

Methodological Answer:

- Species-specific metabolism : Perform in vitro assays with hepatic microsomes from relevant organisms.

- Environmental fate modeling : Use QSAR tools to predict bioavailability and persistence.

- Multi-trophic studies : Assess bioaccumulation in algae-daphnia-fish food chains. Statistical tools like PCA can disentangle confounding variables (e.g., pH, organic carbon content) .

Basic Research Question: What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Non-linear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism).

- Bootstrap resampling : Estimate 95% confidence intervals for EC50 values.

- ANCOVA : Adjust for covariates like cell viability or solvent toxicity. Report effect sizes (e.g., Cohen’s d) rather than p-values alone .

Advanced Research Question: What strategies resolve contradictions between computational predictions and experimental observations in this compound’s supramolecular behavior?

Methodological Answer:

- Force field refinement : Re-parameterize AMBER or CHARMM terms using experimental data (e.g., XRD bond lengths).

- Enhanced sampling MD : Apply metadynamics to explore free-energy landscapes.

- Synchrotron studies : Use time-resolved XRD or SAXS to capture dynamic assembly processes. Cross-validate with cryo-EM for mesoscale structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.